2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid
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Overview
Description
2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is a chemical compound characterized by the presence of a bromo-substituted pyrazole ring attached to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thioacetic acid, followed by nucleophilic substitution with 4-bromo-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyrazole derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromo-substituted pyrazole ring. This interaction can modulate the activity of these targets, leading to various biological effects. The thioacetic acid moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the bromo-substituted pyrazole ring but lacks the thioacetic acid moiety.
Thioacetic acid: Contains the thioacetic acid moiety but lacks the bromo-substituted pyrazole ring.
2-((1H-Pyrazol-1-yl)methyl)thio)acetic acid: Similar structure but without the bromo substitution.
Uniqueness
2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is unique due to the combination of the bromo-substituted pyrazole ring and the thioacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEARZLVBVQGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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